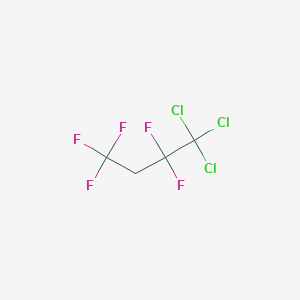

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trichloro-2,2,4,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3F5/c5-4(6,7)2(8,9)1-3(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTBFYFONKOINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663072 | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-63-2 | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane (CAS 380-63-2): A Profile Based on Analogous Halogenated Alkanes

Introduction

Halogenated hydrocarbons, a class of organic compounds where one or more hydrogen atoms are replaced by halogen atoms, have been pivotal in a multitude of industrial and technological advancements. Their unique physicochemical properties, stemming from the presence of carbon-halogen bonds, have led to their use as refrigerants, solvents, fire retardants, and intermediates in chemical synthesis.[1] This guide provides a detailed theoretical exploration of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane, a compound for which specific data is scarce. By examining the established chemistry of related chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs), we can construct a scientifically grounded profile of its anticipated characteristics and potential applications.

Molecular Structure and Inferred Physicochemical Properties

The molecular structure of this compound features a four-carbon backbone. One terminus is a trichloromethyl group (-CCl3), while the other is a pentafluoroethyl group (-C2F5), with a methylene bridge (-CH2-) in between. This asymmetric distribution of bulky and highly electronegative halogen atoms will significantly influence its physical and chemical behavior.

Predicted Physicochemical Data

The properties of halogenated alkanes are dictated by factors such as molecular weight, the nature and number of halogen atoms, and the overall molecular geometry.[2][3] The presence of both chlorine and fluorine atoms in this compound suggests a high molecular weight and density. The polarity of the C-Cl and C-F bonds will lead to significant dipole-dipole interactions, resulting in a higher boiling point compared to non-halogenated alkanes of similar carbon chain length.[2][3]

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C4H2Cl3F5 | Based on IUPAC nomenclature |

| Molecular Weight | ~255.4 g/mol | Calculated from the atomic weights of its constituent atoms |

| Boiling Point | Elevated | Halogenated alkanes exhibit higher boiling points than their non-halogenated counterparts due to increased London dispersion forces and dipole-dipole interactions.[2][3] |

| Density | > 1 g/mL | The presence of heavy chlorine and fluorine atoms will result in a density greater than water. |

| Solubility | Low in water; Soluble in organic solvents | Highly halogenated alkanes are generally hydrophobic and lipophilic.[4] |

| Vapor Pressure | Moderate | Expected to be a volatile compound, but less so than shorter-chain halogenated alkanes. |

Proposed Synthesis Routes

The synthesis of mixed halogenated alkanes can be complex, often resulting in a mixture of products.[5] However, plausible synthetic pathways for this compound can be postulated based on established organofluorine and organochlorine chemistry.

A potential approach could involve the free-radical halogenation of a suitable precursor.[6] For instance, starting with a partially fluorinated butane derivative, selective chlorination could be achieved under controlled conditions, such as UV irradiation or the use of chemical initiators.[7]

Alternatively, a multi-step synthesis could be envisioned, perhaps involving the addition of a trichloromethyl group to a fluorinated alkene.

Illustrative Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis: An Inferred Profile

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Based on the known spectral characteristics of halogenated hydrocarbons, we can predict the key features in the spectra of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. C-F stretches typically appear in the 1000-1400 cm⁻¹ region, while C-Cl stretches are found at lower wavenumbers, generally between 600 and 800 cm⁻¹.[8] The presence of C-H bonds will give rise to stretching vibrations around 2900-3000 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a complex multiplet for the methylene protons, influenced by coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals, with their chemical shifts significantly influenced by the attached halogen atoms. Carbons bonded to fluorine will be shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the five fluorine atoms, likely showing complex coupling patterns.

-

-

Mass Spectrometry (MS): Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[9] Fragmentation patterns would likely involve the loss of halogen atoms or small halogenated fragments.

Potential Applications and Industrial Relevance

Given its predicted properties, this compound could find applications in areas where chemical inertness, non-flammability, and specific solvent properties are required.

-

Specialty Solvent: Its unique polarity, arising from the combination of C-Cl and C-F bonds, might make it a useful solvent for specific industrial cleaning or extraction processes.[1]

-

Dielectric Fluid: Highly halogenated compounds can exhibit high dielectric strength, suggesting potential use as insulating fluids in electrical equipment.

-

Chemical Intermediate: The presence of reactive C-Cl bonds could allow it to serve as a building block in the synthesis of other complex fluorinated molecules.[10][11]

-

Working Fluid: Depending on its thermodynamic properties, it could potentially be investigated as a component in refrigerant or heat transfer fluid blends.

It is important to note that the applications of many chlorinated and fluorinated alkanes are now heavily regulated due to their environmental impact.[12][13]

Safety, Handling, and Environmental Considerations

Safety and Handling: As with all halogenated hydrocarbons, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[14][15][16] Inhalation of vapors should be avoided.[17] Although likely non-flammable, its thermal decomposition can produce toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.[18]

Environmental Impact: The environmental fate of this compound is a critical consideration. The presence of chlorine atoms suggests a potential for ozone depletion, similar to CFCs and HCFCs.[12][19] Upon release into the atmosphere, the C-Cl bonds can be photolytically cleaved by UV radiation, releasing chlorine radicals that catalytically destroy ozone.[19] While HCFCs were developed as transitional replacements for CFCs with lower ozone depletion potentials, the production and use of most ozone-depleting substances are being phased out under the Montreal Protocol.[20][21]

Furthermore, like many fluorinated compounds, it is likely to be a potent greenhouse gas with a high global warming potential (GWP).[21] Its persistence in the environment is also a concern, as the strong C-F bonds are resistant to degradation.[22]

Conclusion

While specific experimental data on this compound remains elusive, a comprehensive theoretical profile can be constructed based on the well-established principles of halogenated alkane chemistry. This inferred guide suggests a compound with a high density and boiling point, with potential applications as a specialty solvent or chemical intermediate. However, significant environmental concerns, including potential ozone depletion and global warming effects, would likely limit its practical utility in the modern regulatory landscape. Further research into the synthesis and properties of such mixed halogenated alkanes is necessary to fully understand their behavior and potential impact.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Physical Properties of Haloalkanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

-

Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. Retrieved from [Link]

-

ResearchGate. (2025). Special applications of fluorinated organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Physical Properties of Haloalkanes. Retrieved from [Link]

-

DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. Retrieved from [Link]

-

PubMed. (n.d.). Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of substituted 3-trifluoromethylbenzo[b]thiophenes. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Refrigerants and their Environmental Impact Substitution of Hydro Chlorofluorocarbon HCFC and HFC Hydro Fluorocarbon. Search for an Adequate Refrigerant. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of volatile halogenated hydrocarbons in water by gas chromatography. Retrieved from [Link]

-

University of Birmingham. (n.d.). alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - Toxicity of Alternatives to Chlorofluorocarbons. Retrieved from [Link]

-

Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

-

Canada.ca. (2025). Chlorinated alkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes?. Retrieved from [Link]

-

Greenpeace Research Laboratories. (n.d.). Uses of Perfluorinated Substances. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. Retrieved from [Link]

-

Penn State University. (2021). Hydrofluorocarbons saved the ozone layer but are warming the earth. Retrieved from [Link]

-

YouTube. (2020). Radical Halogenation of Alkanes | Organic Chemistry Lessons. Retrieved from [Link]

-

ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrochemical fluorination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). Retrieved from [Link]

-

iris@unitn. (2022). Global warming and ozone depletion potentials caused by emissions from HFC and CFC banks due structural damage. Retrieved from [Link]

-

Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

-

OKS. (n.d.). OKS 2660 - SAFETY DATA SHEET. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Haloalkane - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Synthesis of substituted 3-trifluoromethylbenzo[b]thiophenes / Tetrahedron Letters, 2003 [sci-hub.ru]

- 12. fexa.io [fexa.io]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

- 15. dhc-solvent.de [dhc-solvent.de]

- 16. oks-germany.com [oks-germany.com]

- 17. tutorchase.com [tutorchase.com]

- 18. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. iris.unitn.it [iris.unitn.it]

- 20. Introduction - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Hydrofluorocarbons saved the ozone layer but are warming the earth | Institute of Energy and the Environment [iee.psu.edu]

- 22. greenpeace.to [greenpeace.to]

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane and its Isomers

Foreword: Navigating the Landscape of Halogenated Hydrocarbons

Molecular Structure and its Influence on Physical Properties

The physical properties of any molecule are a direct consequence of its three-dimensional structure and the resulting intermolecular forces. For halogenated alkanes like 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane, the key factors include molecular weight, polarity, and the potential for London dispersion forces.

-

Molecular Weight: The presence of heavy atoms like chlorine significantly increases the molecular weight, which generally leads to higher boiling points compared to their non-halogenated counterparts.

-

Polarity: The high electronegativity of fluorine and chlorine atoms creates polar C-F and C-Cl bonds. The overall molecular polarity, however, depends on the symmetry of the molecule. Asymmetrical molecules will have a net dipole moment, leading to dipole-dipole interactions and thus, higher boiling points.

-

London Dispersion Forces: These forces increase with the surface area of the molecule and the number of electrons. Branching in the carbon chain can reduce the surface area, leading to a decrease in the strength of these forces and a lower boiling point.

Comparative Analysis of Trichloropentafluorobutane Isomers

Due to the scarcity of data for this compound, we will examine the properties of its isomers. While the exact values will differ, the trends observed provide valuable insights. It is important to note that different isomers can have varying physical properties due to differences in their molecular structure and intermolecular forces.[1]

| Property | 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane (Isomer Example) | 1,1,1,3,3-Pentafluorobutane (Related Compound) |

| Molecular Formula | C4Cl3F7 | C4H5F5 |

| Molecular Weight | 287.39 g/mol [2] | 148.07 g/mol [3] |

| Boiling Point | Not available | 40 °C[4] |

| Density | Not available | 1.27 g/cm³[4] |

| Water Solubility | Predicted to be low (based on LogP) | Soluble (1.7 g/L at 21.2 °C)[4] |

| Octanol-Water Partition Coefficient (LogP) | 4.5 (Computed)[2] | 2.594 (Crippen Calculated Property)[5] |

Analysis and Prediction for this compound:

Based on the structure of this compound, we can make the following educated predictions:

-

Molecular Weight: The molecular formula is C4H2Cl3F5, giving a molecular weight of approximately 251.4 g/mol .

-

Boiling Point: The high degree of halogenation and significant molecular weight suggest a relatively high boiling point, likely higher than that of 1,1,1,3,3-pentafluorobutane. The presence of three chlorine atoms would contribute more to the boiling point elevation than fluorine atoms of a similar number due to their larger size and polarizability.

-

Density: It is expected to be a dense liquid, significantly denser than water, a common characteristic of polychlorinated and polyfluorinated compounds.

-

Solubility: Due to its halogenated nature, it is predicted to have low solubility in water but good solubility in organic solvents.

Experimental Determination of Physical Properties

For novel compounds where data is unavailable, experimental determination is crucial. The following outlines a standard protocol for determining the boiling point, a key physical property.

Protocol for Boiling Point Determination via the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small sample of a liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of the liquid

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end up, into the small test tube containing the liquid.

-

Assembly: Attach the small test tube to the thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil until the side arm is about two-thirds full.

-

Immersion: Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The shape of the Thiele tube allows for even heat distribution by convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the substance.[6]

-

Record: Record the temperature. For accuracy, repeat the measurement.

Causality Behind Experimental Choices:

-

Thiele Tube: The specific shape of the Thiele tube is designed to create convection currents in the heating fluid, ensuring uniform temperature distribution and preventing localized overheating of the sample.

-

Capillary Tube: The trapped air in the inverted capillary tube serves as a manometer. As the liquid is heated, the vapor pressure of the liquid increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and the vapor forces the air out of the capillary tube, creating a stream of bubbles. Upon cooling, the point at which the atmospheric pressure overcomes the vapor pressure and forces the liquid back into the capillary indicates the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point using the Thiele tube method.

Safety and Handling of Chlorinated Fluorinated Alkanes

Given the lack of specific safety data for this compound, it is imperative to handle this compound with the precautions appropriate for analogous hazardous substances. Halogenated hydrocarbons can present various health and safety risks.

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a respirator with an appropriate organic vapor cartridge.[7]

-

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Prevent the release of vapors into the environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Hazards:

-

Inhalation: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and central nervous system depression.

-

Skin and Eye Contact: May cause skin and eye irritation upon direct contact.

-

Environmental Impact: Many halogenated hydrocarbons are persistent in the environment and can have adverse effects on ecosystems.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the predicted physical properties of this compound based on the known characteristics of its isomers and related compounds. The importance of molecular structure in determining these properties has been highlighted, and a standard experimental protocol for boiling point determination has been detailed. The provided safety information, though general, offers a crucial framework for the safe handling of this and similar compounds.

For researchers and drug development professionals, the next logical step would be the synthesis and experimental characterization of this compound. Such studies would not only provide definitive data for this specific molecule but also contribute to a broader understanding of structure-property relationships within the diverse family of halogenated alkanes.

References

-

PubChem. (n.d.). 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3-Pentafluorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,1,3,3-pentafluorobutane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Retrieved from [Link]

-

Quora. (2022, November 4). How does the addition of a halogen to an alkane result in an increase in boiling point?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Physical Properties of Stereoisomers. Retrieved from [Link]

-

MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes. Retrieved from [Link]

- Google Patents. (n.d.). US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene.

-

openlectures sg. (2013, December 10). 3 Boiling Point of Halogenoalkanes [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.

-

Doc Brown's Chemistry. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (2025, February 4). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. Cambridge Open Engage. Retrieved from [Link]

-

ACS Publications. (n.d.). Safe handling of chlorine. ACS Chemical Health & Safety. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

-

Course Hero. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

YouTube. (2015, September 10). 20.3 Physical properties of cis-trans isomers (HL). Retrieved from [Link]

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes?. Retrieved from [Link]

-

Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2-Trichloro-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015, January 2). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Retrieved from [Link]

Sources

- 1. 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 condensed structural formula skeletal formula E/Z geometrical R/S optical total 11 isomers positional functional group isomerism isomers of C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane | C4Cl3F7 | CID 34383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,1,3,3-Pentafluorobutane | C4H5F5 | CID 67884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1,3,3-Pentafluorobutane | 406-58-6 [chemicalbook.com]

- 5. 1,1,1,3,3-pentafluorobutane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Chemical Structure of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Introduction

This technical guide provides a comprehensive analysis of the chemical structure of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane. As a potentially novel or less-documented compound, this guide synthesizes information from established chemical principles and data from structurally analogous halogenated alkanes to present a thorough profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the molecular architecture and its implications for chemical behavior and potential applications.

Molecular Identity and Nomenclature

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature precisely defines its molecular structure. This name indicates a four-carbon butane backbone. The locants specify the positions of the halogen substituents: three chlorine atoms on the first carbon (C1), two fluorine atoms on the second carbon (C2), and three fluorine atoms on the fourth carbon (C4).

Based on this nomenclature, we can deduce the fundamental chemical identifiers for this molecule.

| Identifier | Value |

| Molecular Formula | C₄H₂Cl₃F₅ |

| IUPAC Name | This compound |

| SMILES | C(C(C(F)(F)F)F)C(Cl)(Cl)Cl |

| InChI | InChI=1S/C4H2Cl3F5/c5-4(6,7)3(9)1-2(8,10)11/h3H,1H2 |

The molecular formula, C₄H₂Cl₃F₅, reveals a low hydrogen-to-carbon ratio, suggesting a high degree of halogenation. The SMILES and InChI strings provide standardized, machine-readable representations of the molecular structure, crucial for computational chemistry and database searches.

Structural Elucidation: A Three-Dimensional Perspective

The butane backbone of this compound consists of sp³ hybridized carbon atoms, leading to a tetrahedral geometry around each carbon. The presence of bulky and highly electronegative chlorine and fluorine atoms significantly influences the molecule's conformation and electronic properties.

The C1 carbon is bonded to three chlorine atoms, creating a sterically hindered and electron-withdrawing trichloromethyl group. The C2 carbon is bonded to two fluorine atoms and a hydrogen atom, and the C4 carbon is bonded to three fluorine atoms, forming a trifluoromethyl group. The methylene group at C3 provides some conformational flexibility to the carbon chain.

The following DOT language script generates a 2D representation of the molecular structure, illustrating the connectivity of the atoms.

Caption: 2D Molecular Structure of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, its physicochemical properties are predicted based on the properties of analogous halogenated alkanes. The high degree of halogenation is expected to result in a high molecular weight and density. The presence of polar C-Cl and C-F bonds will induce a significant molecular dipole moment.

Haloalkanes generally have higher boiling points than alkanes with the same number of carbons due to increased London dispersion forces and dipole-dipole interactions.[1] The boiling points of isomeric haloalkanes tend to decrease with increased branching.[2] Given its linear butane chain, a relatively high boiling point for its molecular weight can be anticipated.

Halogenated alkanes are typically insoluble in water but soluble in organic solvents.[2][3] This is because they cannot form hydrogen bonds with water.[2]

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are essential for confirming the structure of a molecule. Based on the known spectroscopic properties of halogenated alkanes, we can predict the key features in the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two protons of the methylene group at C3 and a signal for the single proton at C2. The chemical shifts and coupling patterns will be influenced by the adjacent electronegative fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butane chain. The chemical shifts will be significantly affected by the attached chlorine and fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will be the most informative for confirming the fluorine substitution pattern. We would expect to see distinct signals for the two fluorine atoms on C2 and the three fluorine atoms on C4, with coupling to each other and to the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C-Cl and C-F stretching vibrations. The C-H stretching and bending vibrations of the methylene and methine groups will also be present but may be weaker in comparison.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic feature of chlorine-containing compounds is the isotopic pattern of the molecular ion and fragment peaks, due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns will likely involve the loss of chlorine and fluorine atoms or small halogenated fragments.

Synthesis Strategies

The synthesis of polychlorinated and polyfluorinated alkanes often involves radical halogenation or the addition of halogens or hydrogen halides to unsaturated precursors.[2][4] Several potential synthetic routes for this compound can be proposed based on established methodologies.

One plausible approach involves the free-radical chlorination of a suitable fluorinated butane precursor. For instance, starting with a partially fluorinated butane, selective chlorination at the desired positions could be achieved under UV irradiation or in the presence of a radical initiator.[5]

Another strategy could involve the addition of a trichloromethyl radical to a fluorinated alkene. The choice of reactants and reaction conditions would be critical to control the regioselectivity of the addition and avoid unwanted side reactions.

Experimental Protocol: Hypothetical Free-Radical Chlorination

-

Reactant Preparation: A suitable fluorinated butane precursor (e.g., 1,1,1,4,4-pentafluorobutane) is placed in a quartz reaction vessel.

-

Initiation: The reaction mixture is irradiated with a UV lamp to initiate the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals.

-

Propagation: The chlorine radicals abstract hydrogen atoms from the butane backbone, creating alkyl radicals. These radicals then react with Cl₂ to form the chlorinated product and another chlorine radical, propagating the chain reaction.

-

Termination: The reaction is terminated by the combination of radicals.

-

Purification: The product mixture is then purified using fractional distillation to isolate the desired this compound.

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated alkane.

Caption: Generalized workflow for the synthesis and purification of a halogenated alkane.

Potential Applications and Future Directions

Halogenated alkanes have a wide range of applications, including their use as refrigerants, solvents, and intermediates in organic synthesis.[6] The specific combination of chlorine and fluorine atoms in this compound could impart unique properties, making it a candidate for specialized applications.

The high density and potential non-flammability could make it suitable as a specialty solvent or heat-transfer fluid. Its unique substitution pattern may also be of interest in the development of new agrochemicals or pharmaceuticals, where halogenation is often used to modify the biological activity and metabolic stability of molecules.

Further research is required to synthesize and characterize this compound to validate the predicted properties and explore its potential applications.

Conclusion

This technical guide has provided a detailed theoretical analysis of the chemical structure of this compound. By leveraging fundamental chemical principles and data from analogous compounds, we have established its molecular identifiers, predicted its physicochemical and spectroscopic properties, and outlined potential synthetic strategies. While experimental validation is necessary, this guide serves as a foundational resource for researchers interested in this novel halogenated alkane and its potential scientific and industrial significance.

References

-

PubChem. 1,1,1,3,3-Pentafluorobutane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. [Link]

-

Anonymous. SECTION I HALOAKANES. [Link]

- Tomy, G. T., et al. (1997). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Chemosphere, 35(7), 1533-1544.

- Buck, R. C., et al. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7939-7945.

-

Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]

-

Scribd. Chemical Properties of Haloalkanes. [Link]

-

Clark, J. (2022). an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

-

U.S. Environmental Protection Agency. Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro-. CompTox Chemicals Dashboard. [Link]

- Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373.

-

National Institute of Standards and Technology. 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. NIST Chemistry WebBook. [Link]

-

Wikipedia. Haloalkane. [Link]

- Howle, C. R., et al. (2007). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Journal of Fluorine Chemistry, 128(10), 1256-1262.

-

PubChem. 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). [Link]

-

PubChem. 1,2,4-Trichloro-1,1,2-trifluorobutane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1,1-Trichloro-4-fluorobutane. National Center for Biotechnology Information. [Link]

-

Wikidata. 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane. [Link]

-

Cheméo. Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4). [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Abstract: This technical guide provides a comprehensive analysis of the molecular weight of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane. The document elucidates the systematic approach to determining this crucial physicochemical property, beginning with the derivation of its molecular formula from its IUPAC name. It presents a detailed, first-principles calculation of the molecular weight based on the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, this guide outlines the standard experimental methodology, specifically mass spectrometry, used for the empirical verification of the calculated molecular weight. The significance of this parameter in research, particularly in fields such as analytical chemistry, materials science, and drug development, is also discussed, providing researchers and professionals with both the theoretical foundation and practical context for this fundamental molecular attribute.

Introduction

Halogenated hydrocarbons, a class of organic compounds characterized by the presence of one or more halogen atoms, are of significant interest across various scientific disciplines. Their unique properties, including high density, low flammability, and variable polarity, make them suitable for a wide range of applications, from refrigerants and solvents to intermediates in pharmaceutical synthesis.[1][2] The precise molecular weight of such a compound is a cornerstone of its chemical identity. It governs stoichiometric relationships, influences physical properties like boiling point and density, and is indispensable for analytical characterization.[3][4]

This guide focuses on a specific polychlorofluorinated alkane: this compound. A precise understanding of its molecular weight is the first step in any quantitative study, enabling accurate preparation of solutions, interpretation of analytical data, and prediction of chemical behavior. This document serves as a detailed reference for professionals engaged in research and development, offering a logical and scientifically rigorous examination of this fundamental property.

Molecular Structure and Composition

To accurately calculate the molecular weight, one must first unequivocally establish the molecular formula. This is derived directly from the compound's systematic IUPAC name.

1.1. IUPAC Name and Formula Derivation

The name This compound systematically describes the molecule's structure:

-

-butane: The core structure is a four-carbon alkane chain.

-

1,1,1-Trichloro-: Three chlorine (Cl) atoms are attached to the first carbon atom (C-1).

-

2,2,4,4,4-pentafluoro-: Five fluorine (F) atoms are attached in total; two on the second carbon (C-2) and three on the fourth carbon (C-4).

Based on this, the arrangement of atoms is:

-

C-1: Bonded to three Cl atoms and C-2.

-

C-2: Bonded to two F atoms, C-1, and C-3.

-

C-3: Bonded to C-2 and C-4. To satisfy carbon's valency of four, it must also be bonded to two hydrogen (H) atoms.

-

C-4: Bonded to three F atoms and C-3.

Summing the atoms gives the molecular formula: C₄H₂Cl₃F₅ .

1.2. Visualization of Molecular Structure

A 2D representation of the molecule is crucial for visualizing the atomic connectivity. The following diagram illustrates the structure of this compound.

Caption: 2D structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is performed using the standard atomic weights provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[5][6]

2.1. Authoritative Atomic Weights

For this calculation, the accepted standard atomic weights of the constituent elements are required. For elements with natural isotopic variation, IUPAC provides a range; for practical laboratory use, a conventional value is often employed. For other elements like fluorine, which is monoisotopic, a high-precision value is given.[5]

| Element | Symbol | Standard Atomic Weight (amu) | Source |

| Carbon | C | [12.0096, 12.0116] | [5] |

| Hydrogen | H | [1.00784, 1.00811] | [5] |

| Chlorine | Cl | [35.446, 35.457] | [5] |

| Fluorine | F | 18.998403162(5) | [5] |

| Caption: Standard atomic weights of constituent elements. |

For this calculation, we will use the conventional values often used in chemical calculations: C ≈ 12.011, H ≈ 1.008, and Cl ≈ 35.453.

2.2. Step-by-Step Calculation

The molecular weight is calculated by multiplying the count of each element in the molecular formula (C₄H₂Cl₃F₅) by its atomic weight and summing the results.

-

Mass from Carbon (C): 4 atoms × 12.011 amu/atom = 48.044 amu

-

Mass from Hydrogen (H): 2 atoms × 1.008 amu/atom = 2.016 amu

-

Mass from Chlorine (Cl): 3 atoms × 35.453 amu/atom = 106.359 amu

-

Mass from Fluorine (F): 5 atoms × 18.998 amu/atom = 94.990 amu

-

Total Molecular Weight: 48.044 + 2.016 + 106.359 + 94.990 = 251.409 amu

Thus, the calculated molecular weight of this compound is approximately 251.41 g/mol .

Experimental Verification Protocol: Mass Spectrometry

While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound.[7][8] It measures the mass-to-charge ratio (m/z) of ionized molecules.

3.1. Causality of Experimental Choices

The choice of a "soft" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is critical. Unlike harsh methods like Electron Impact (EI), which can cause extensive fragmentation, soft ionization is more likely to keep the molecule intact, yielding a prominent molecular ion peak ([M]⁺ or [M+H]⁺). This peak's m/z value directly corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.[9]

3.2. Generalized Workflow for Mass Spectrometry

The following protocol outlines the essential steps for determining the molecular weight of this compound using a mass spectrometer.

-

Sample Preparation: Dissolve a minute quantity of the analyte in a suitable volatile solvent (e.g., acetonitrile or methanol) to create a dilute solution.

-

Sample Introduction: Infuse the sample solution directly into the ion source via a syringe pump or introduce it through a liquid chromatography (LC) system.

-

Ionization: The sample is nebulized and ionized. In ESI, a high voltage is applied to the liquid, creating charged droplets that evaporate to produce gaseous ions.[10]

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as ion intensity versus m/z. The peak corresponding to the intact molecule (the molecular ion) is identified to confirm the molecular weight. For this compound, the spectrum would be analyzed for a peak at m/z ≈ 251.4. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be used for confirmation.

3.3. Visualization of Experimental Workflow

Caption: Workflow for molecular weight determination via mass spectrometry.

Conclusion

The molecular weight of this compound, derived from its molecular formula C₄H₂Cl₃F₅, is 251.41 g/mol . This value is foundational for the quantitative application of this compound in scientific and industrial settings. This guide has detailed the logical derivation of its chemical formula, provided a meticulous calculation of its molecular weight based on authoritative atomic weights, and outlined the standard experimental procedure for its empirical validation. For researchers and drug development professionals, a firm grasp of this fundamental property is a prerequisite for rigorous and reproducible scientific investigation.

References

-

PubChem. (n.d.). 1,1,1,3,3-Pentafluorobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,4,4-Pentafluorobutane. Retrieved from [Link]

-

Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

-

CIAAW. (n.d.). Standard Atomic Weights. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro-. Retrieved from [Link]

-

Portland Press. (2020). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Retrieved from [Link]

-

ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

-

University Handout. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

-

Safety Data Sheet. (2025). 1,1,1,3,3-Pentafluorobutane. Retrieved from [Link]

-

ResearchGate. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Retrieved from [Link]

-

NIST. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane. Retrieved from [Link]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. osti.gov [osti.gov]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 10. portlandpress.com [portlandpress.com]

A Technical Guide to 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane: A Predictive Analysis

Abstract

This document provides a comprehensive technical analysis of the compound named 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane. An initial investigation reveals that this compound is not cataloged in major chemical databases such as PubChem or CAS, suggesting it is not a commercially available or widely researched substance. Therefore, this guide adopts a predictive and theoretical framework appropriate for a novel, uncharacterized molecule. From the perspective of a Senior Application Scientist, we will elucidate its structure based on IUPAC nomenclature, predict its physicochemical properties using established principles, propose a plausible synthetic pathway, and discuss its potential applications and analytical characterization. This whitepaper is intended for researchers and professionals in chemistry and drug development who are interested in the properties and potential of novel halogenated alkanes.

Chemical Identification and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name this compound defines a unique chemical structure. The nomenclature is deconstructed as follows:

-

-butane: The parent hydrocarbon is a four-carbon alkane chain.

-

1,1,1-Trichloro-: Three chlorine atoms are attached to carbon-1 (C1).

-

2,2,4,4,4-pentafluoro-: Five fluorine atoms are distributed across the chain, with two on carbon-2 (C2) and three on carbon-4 (C4).

To ensure correct numbering, the chain is oriented to give the substituents the lowest possible locant set. When numbering from the trichloromethyl end, the locants are (1,1,1,2,2,4,4,4). When numbering from the trifluoromethyl end, the locants would be (1,1,1,3,3,4,4,4). As the former set (1,2,4) is lower than the latter (1,3,4) at the first point of difference, the name provided is the correct IUPAC name.

This leads to the following chemical structure:

Structure: CF₃-CH₂-CF₂-CCl₃

Molecular Formula: C₄H₂Cl₃F₅

Predicted Physicochemical Properties

While experimental data is unavailable, the properties of this molecule can be predicted based on its structure and by analogy to similar polyhalogenated alkanes. The high degree of halogenation is expected to dominate its physical characteristics.

| Property | Predicted Value | Rationale & Context |

| Molecular Weight | 271.40 g/mol | Calculated from atomic weights (C: 12.01, H: 1.01, Cl: 35.45, F: 19.00). This high mass for a C4 compound suggests a low volatility. |

| Boiling Point | ~110-130 °C | Polyhalogenated alkanes have elevated boiling points due to strong dipole-dipole interactions and large London dispersion forces. For comparison, 1,1,1-trichloroethane is 74 °C and perfluorobutane is -2 °C. |

| Density | ~1.7 - 1.8 g/cm³ | The presence of multiple heavy chlorine and fluorine atoms will result in a density significantly greater than water. Similar compounds like 2,2,4-Trichloro-1,1,1-trifluorobutane have densities around 1.5 g/cm³.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | The molecule is highly nonpolar despite bond dipoles. It is expected to be miscible with ethers, alkanes, and chlorinated solvents but immiscible with polar solvents like water. |

| Physical Appearance | Colorless liquid | Most small halogenated alkanes are colorless liquids at standard temperature and pressure.[2] |

| Stability | Thermally stable | The C-F bonds are exceptionally strong, and C-Cl bonds are also robust. The compound is expected to be stable under normal conditions but may decompose at very high temperatures.[3] |

Proposed Synthesis and Mechanistic Considerations

Synthesizing a specific, highly functionalized molecule like this compound requires a strategic approach. A plausible method would be the free-radical addition of carbon tetrachloride (CCl₄) across the double bond of a fluorinated alkene precursor, such as 3,3,5,5,5-pentafluoropent-1-ene .

Proposed Reaction: CF₃-CH₂-CF₂-CH=CH₂ + CCl₄ --(Initiator)--> CF₃-CH₂-CF₂-CHCl-CH₂CCl₃

This reaction, while illustrative, does not yield the target molecule. A more direct, albeit challenging, route would involve the radical addition of a trichloromethyl radical to a suitable C₃ alkene. A more feasible conceptual workflow involves the telomerization of smaller building blocks, a common industrial practice for producing halogenated compounds.

Below is a conceptual workflow for the synthesis and purification of a novel halogenated compound like the one .

Caption: Conceptual workflow for the synthesis and analysis of a novel polyhalogenated alkane.

Causality in Experimental Design:

-

Initiator: A chemical free-radical initiator like AIBN or benzoyl peroxide would be required to generate the trichloromethyl radical (•CCl₃) from CCl₄. The reaction is conducted under heat to facilitate homolytic cleavage of the initiator.

-

Pressure Vessel: Due to the potential volatility of the alkene precursor and the use of heat, the reaction would likely be conducted in a sealed pressure vessel to maintain reactant concentrations in the liquid phase.

-

Purification: Fractional distillation is the chosen method for purification. The significant difference in boiling points between the starting materials, the desired product, and potential side-products (e.g., polymers) should allow for effective separation.

Potential Applications in Research and Drug Development

While this specific compound has no documented use, its structural motifs (-CF₃, -CF₂-, -CCl₃) are relevant in materials science and medicinal chemistry.

-

Niche Solvent: Its predicted high density, thermal stability, and lack of C-H bonds susceptible to radical abstraction could make it a candidate as a specialized solvent for certain reactions, particularly those involving aggressive fluorinating agents or radical processes where traditional solvents would be reactive.

-

Chemical Intermediate: The trichloromethyl group can serve as a synthetic handle. For example, it can be a precursor to dichlorocarbene or be converted into other functional groups. Such intermediates are valuable in building complex molecules. Halogenated intermediates are crucial in the synthesis of pyrethroid insecticides, for instance.[4]

-

Role in Drug Design: Halogenation is a key strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5]

-

Metabolic Stability: The replacement of C-H bonds with C-F bonds often blocks sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[6]

-

Binding Affinity: Fluorine and other halogens can engage in "halogen bonding," a non-covalent interaction with Lewis basic sites (like carbonyl oxygens) in a protein's binding pocket, thereby enhancing ligand affinity.[6][7]

-

Lipophilicity & Permeability: The trifluoromethyl group (-CF₃) is a well-known bioisostere for other groups and significantly increases lipophilicity, which can enhance a drug's ability to cross cell membranes.[6]

-

The combination of a metabolically stable fluoroalkane backbone with a reactive trichloromethyl handle could make this compound, or others like it, a useful building block for creating new pharmaceutical candidates.

Experimental Protocol: Structural Verification Workflow

If this compound were synthesized, its identity and purity would need to be rigorously confirmed. The following is a standard workflow for the analysis of a novel liquid organic compound.

Objective: To confirm the structure of this compound and assess its purity.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹³C, ¹H): To provide definitive structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation:

-

For GC-MS: Prepare a dilute solution (~100 ppm) of the purified sample in a volatile solvent like dichloromethane.

-

For NMR: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

-

GC-MS Analysis:

-

Inject 1 µL of the prepared sample into a GC-MS system equipped with a nonpolar column (e.g., DB-5).

-

Use a temperature program that ramps from 50 °C to 250 °C to ensure elution.

-

Expected Result: A single major peak in the chromatogram would indicate high purity. The mass spectrum for this peak should show a parent ion cluster corresponding to the molecular weight (271.40 g/mol ) with the characteristic isotopic pattern for three chlorine atoms.

-

-

NMR Analysis:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Predicted ¹H NMR Spectrum: A single signal, a triplet of triplets, corresponding to the -CH₂- group. It would be split by the adjacent -CF₂- group (triplet) and the distant -CF₃- group (triplet).

-

Predicted ¹⁹F NMR Spectrum: Two distinct signals. One for the -CF₃ group and one for the -CF₂- group. The -CF₃ signal would appear as a triplet due to coupling with the -CH₂- protons. The -CF₂- signal would appear as a triplet due to coupling with the -CH₂- protons.

-

Predicted ¹³C NMR Spectrum: Four signals corresponding to the four carbon atoms, each split by the attached fluorine and/or chlorine atoms.

-

Caption: Self-validating workflow for the analytical confirmation of a novel compound.

Mandatory Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound does not exist, its hazards can be inferred from structurally related polyhalogenated hydrocarbons. The compound should be treated as hazardous until proven otherwise.

Potential Hazards:

-

Inhalation: Vapors may cause dizziness, headache, and central nervous system effects. High concentrations could displace oxygen.[2]

-

Skin Contact: May cause skin irritation, redness, and dermatitis upon prolonged contact due to defatting of the skin.[2][3]

-

Eye Contact: Expected to be an irritant, causing redness and pain.[2]

-

Ingestion: May cause gastrointestinal irritation.

Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.[8]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound represents a theoretically interesting, yet uncharacterized, molecule at the intersection of chloro- and fluoro-carbon chemistry. Based on first principles and comparative analysis, it is predicted to be a dense, stable, colorless liquid with a relatively high boiling point. Its true value would lie in its potential as a specialized solvent or as a complex building block for creating novel materials or pharmaceutical agents, leveraging the unique properties imparted by its heavy halogenation. Any future work on this compound must begin with a carefully designed synthesis and a rigorous analytical confirmation, always adhering to stringent safety protocols appropriate for handling potentially hazardous halogenated compounds.

References

- US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene - Google P

- MATERIAL SAFETY D

-

PubChem Compound Summary for CID 67884, 1,1,1,3,3-Pentafluorobutane. (URL: [Link])

-

Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Cheméo. (URL: [Link])

-

Propane, 1,2,3-trichloro-1,1,2,3,3-pentafluoro- - Substance Details - EPA. (URL: [Link])

-

PubChem Compound Summary for CID 58915594, 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane. (URL: [Link])

-

Chemical Properties of 1,1,1,3,3-pentafluorobutane - Cheméo. (URL: [Link])

- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google P

-

PubChem Compound Summary for CID 21922301, 1,1,2,4,4-Pentafluorobutane. (URL: [Link])

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. (URL: [Link])

-

(PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. (URL: [Link])

-

Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. (URL: [Link])

Sources

- 1. 2,2,4-TRICHLORO-1,1,1-TRIFLUOROBUTANE CAS#: 175401-04-4 [m.chemicalbook.com]

- 2. farnell.com [farnell.com]

- 3. fishersci.com [fishersci.com]

- 4. CA2140443C - Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

A Predictive Guide to the Spectroscopic Characterization of 1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane

Introduction

1,1,1-Trichloro-2,2,4,4,4-pentafluorobutane is a halogenated alkane whose utility in specialized applications, such as in the synthesis of novel polymers or as a unique solvent, necessitates a thorough understanding of its molecular structure and purity. As with any novel compound, comprehensive spectroscopic analysis is paramount for its unambiguous identification and characterization. This guide provides a detailed, predictive overview of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, C₄HCl₃F₅, contains several key features that will dominate its spectroscopic signatures: a trichloromethyl group, a pentafluoroethyl group, and a central methylene group. The presence of multiple electronegative halogen atoms will induce significant electronic effects, influencing bond vibrations and nuclear shielding.

Figure 1. Molecular Structure of this compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these absorptions are characteristic of the types of chemical bonds present.

Predicted IR Spectrum: The IR spectrum of this compound is expected to be complex in the fingerprint region due to the numerous C-C, C-Cl, and C-F bending vibrations. However, several key stretching vibrations should be identifiable.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (from -CH₂-) | 2975 - 2845 | Weak to Medium |

| C-F stretch | 1400 - 1000 | Strong, multiple bands |

| C-Cl stretch | 850 - 550 | Medium to Strong |

| C-C stretch | 1200 - 800 | Weak to Medium |

The C-F stretching region will likely show multiple strong, broad absorption bands due to the presence of both -CF₂- and -CF₃ groups. The C-Cl stretching vibrations from the -CCl₃ group will also be prominent in the lower wavenumber region. The presence of weak to medium C-H stretching bands will confirm the existence of the methylene group.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the two equivalent protons of the methylene (-CH₂-) group at the C-3 position.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -CH ₂- | 3.5 - 4.5 | Triplet of triplets (tt) | ³J(H,F) and ⁴J(H,F) |

The chemical shift will be significantly downfield due to the deshielding effects of the adjacent -CF₂- and -CCl₃ containing groups. The signal is predicted to be a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂- group (³J(H,F)). This triplet may be further split into triplets by long-range coupling to the three fluorine atoms of the distant -CF₃ group (⁴J(H,F)), resulting in a triplet of triplets.[5][6][7]

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum: Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms in unique chemical environments. The chemical shifts will be heavily influenced by the attached halogen atoms.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) |

| C -1 (-CCl₃) | 90 - 110 | Singlet |

| C -2 (-CF₂-) | 115 - 135 | Triplet |

| C -3 (-CH₂-) | 30 - 50 | Triplet |

| C -4 (-CF₃) | 110 - 130 | Quartet |

The carbons bonded to fluorine will exhibit splitting in the ¹⁹F coupled spectrum. C-2 will appear as a triplet due to coupling with the two attached fluorine atoms, and C-4 will be a quartet due to coupling with the three attached fluorine atoms. C-3 will likely show as a triplet due to coupling with the adjacent CF₂ group.[8][9][10][11]

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[12] It provides detailed information about the fluorine environments.

Predicted ¹⁹F NMR Spectrum: Two signals are expected in the proton-decoupled ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -CF ₂- | -110 to -130 | Triplet | ⁴J(F,F) |

| -CF ₃ | -70 to -90 | Triplet | ⁴J(F,F) |

The chemical shifts are reported relative to a standard such as CFCl₃. Each signal is expected to be a triplet due to the four-bond coupling (⁴J(F,F)) between the -CF₂- and -CF₃ groups. In a proton-coupled ¹⁹F NMR spectrum, the -CF₂- signal would be further split into a triplet by the adjacent -CH₂- protons.[13][14][15][16]

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C NMR).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C and ¹⁹F NMR, both proton-decoupled and coupled spectra should be obtained to aid in signal assignment.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Figure 2. General workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be weak or absent due to the high degree of halogenation, which often leads to facile fragmentation. The nominal molecular weight is 268 g/mol . A key feature will be the isotopic cluster for the three chlorine atoms, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

-

Major Fragments: Fragmentation is likely to occur at the C-C bonds. Key predicted fragments include:

-

[M - Cl]⁺: Loss of a chlorine atom.

-

[C₂F₅]⁺ (m/z = 119): A very stable fragment corresponding to the pentafluoroethyl cation.

-

[CCl₃]⁺ (m/z = 117, 119, 121, 123): The trichloromethyl cation, showing a characteristic isotopic pattern for three chlorine atoms.

-

[CF₃]⁺ (m/z = 69): A common fragment in fluorinated compounds.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This predictive guide provides a comprehensive spectroscopic roadmap for the characterization of this compound. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have outlined the expected features in IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra. This information will be crucial for any researcher synthesizing or utilizing this compound, enabling its unambiguous identification and purity assessment. The experimental protocols provided offer a starting point for the practical acquisition of this vital data.

References

- (E,Z)

- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google P

- 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane - PubChem.

- 1,1,2,2-Tetrachloroethane(79-34-5) 1H NMR spectrum - ChemicalBook.

- Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- - NIST WebBook.

- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- - NIST WebBook.

- 2,4,4,4-Tetrachloro-1,1,1-trifluorobutane - PubChem.

- Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1,1,1-trichloroethane.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017-12-18).

- The carbon-13 NMR for 1,1,1-trichloroethane - Chemistry Stack Exchange. (2018-12-15).

- 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution ... - Doc Brown's Chemistry.

- US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene - Google P

- 1,1,1-TRICHLORO-2-PROPANOL(76-00-6) 1H NMR spectrum - ChemicalBook.

- 19Flourine NMR.

- infrared spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes.

- 1,1,2,2-Tetrachloroethane(79-35-5) 13C NMR spectrum - ChemicalBook.

- Chemical Properties of 1,2,3-Trichlorobutane (CAS 18338-40-4) - Cheméo.

- 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology.

- 1,1'-Biphenyl, 2,4,4'-trichloro- - NIST WebBook.

- 1,1,2-Trichloro-1,2,2-trifluoroethane CAS # 76-13-1 - AccuStandard.

- H-1 proton NMR spectrum of 1-chlorobutane - Doc Brown's Chemistry.

- 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane | Solubility of Things.

- Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. (2025-08-06).

- Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Cheméo.

- 1,1,2-Trichloro-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane - PubChem.

- 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC - NIH.

- 2,4,6-trichloro-cyclohexa-2,5-dienone - Preprints.org. (2025-01-16).

- Nuclear Magnetic Resonance Spectroscopy (NMR) - Chemistry.

- Ethane, 1,1,2-trichloro-1,2,2-trifluoro- - NIST WebBook.

- 19F chemical library and 19F-NMR for a weakly bound complex structure.

- C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- 1,1,1,3,3-Pentafluorobutane | 406-58-6 - ChemicalBook.